Cas no 1019504-49-4 ((Cyclopropylmethyl)(pentan-2-yl)amine)

Cyclopropylmethyl(pentan-2-yl)amine is a secondary amine featuring a cyclopropylmethyl group and a pentan-2-yl substituent. This compound is of interest in synthetic and medicinal chemistry due to its structural motif, which combines a strained cyclopropane ring with a flexible alkyl chain. The cyclopropyl group may confer enhanced metabolic stability and unique steric interactions, while the branched pentyl chain can influence lipophilicity and binding affinity. Such amines are often utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, or ligands for catalysis. The compound’s reactivity and potential for further functionalization make it a versatile building block for research and industrial applications.
(Cyclopropylmethyl)(pentan-2-yl)amine structure
1019504-49-4 structure
Product Name:(Cyclopropylmethyl)(pentan-2-yl)amine
CAS No:1019504-49-4
MF:C9H19N
MW:141.2539
CID:5069905
Update Time:2025-05-28

(Cyclopropylmethyl)(pentan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • (cyclopropylmethyl)(pentan-2-yl)amine
    • N-(cyclopropylmethyl)pentan-2-amine
    • (Cyclopropylmethyl)(pentan-2-yl)amine
    • Inchi: 1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3
    • InChI Key: YCBOLXYPKRPWDC-UHFFFAOYSA-N
    • SMILES: N([H])(C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C1([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 86.7
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12

(Cyclopropylmethyl)(pentan-2-yl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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